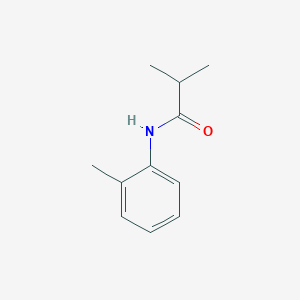

o-Isobutyrotoluidide

Description

o-Isobutyrotoluidide (orththis compound) is a toluidide derivative characterized by an isobutyryl group attached to the ortho position of the toluidine backbone. While detailed data on its specific applications are sparse in the provided evidence, it is mentioned in the context of signaling pathway research, particularly in studies involving anti-infective agents and molecular mechanisms . The 6-chloro derivative (this compound, 6-chloro) is also referenced, suggesting that halogenation at specific positions may modulate its bioactivity .

Properties

CAS No. |

55577-63-4 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-methyl-N-(2-methylphenyl)propanamide |

InChI |

InChI=1S/C11H15NO/c1-8(2)11(13)12-10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H,12,13) |

InChI Key |

OFPJBYSYCOQOHH-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C(C)C |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Positional Isomerism

o-Isobutyrotoluidide belongs to a family of toluidide derivatives differentiated by substituent positions. Key comparisons include:

Key Findings :

- Halogenation : The 6-chloro derivative (mentioned in ) may exhibit enhanced electrophilic reactivity, influencing interactions with biological targets such as enzymes or DNA .

Functional Analogues: Amide-Based Compounds

Compounds with analogous amide functionalities but distinct backbones were compared for functional similarities:

Key Findings :

- Amide Role : The amide group in this compound may facilitate hydrogen bonding with target proteins, similar to lidocaine’s interaction with ion channels.

- Substituent Impact: Unlike acetaminophen’s para-hydroxyl group, this compound’s ortho-methyl and isobutyryl groups likely direct its specificity toward non-COX targets, such as GPCRs or kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.